The demonstrated ability of a structurally similar compound [] to inhibit osteoclast differentiation and bone resorption points towards a potential application of NAPMA in the treatment of osteoporosis.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3